Indigosol Brown IBR

説明

特性

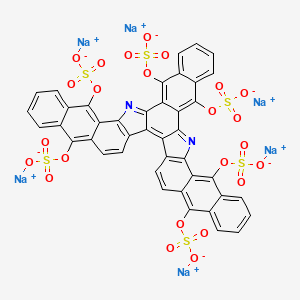

分子式 |

C42H16N2Na6O24S6 |

|---|---|

分子量 |

1262.9 g/mol |

IUPAC名 |

hexasodium;(7,14,27,33,40-pentasulfonatooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29,31(44),32,34,36,38,40,42-docosaen-20-yl) sulfate |

InChI |

InChI=1S/C42H22N2O24S6.6Na/c45-69(46,47)63-37-17-7-1-3-9-19(17)39(65-71(51,52)53)29-25(37)15-13-23-27-28-24-14-16-26-30(40(66-72(54,55)56)20-10-4-2-8-18(20)38(26)64-70(48,49)50)34(24)44-36(28)32-31(35(27)43-33(23)29)41(67-73(57,58)59)21-11-5-6-12-22(21)42(32)68-74(60,61)62;;;;;;/h1-16H,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;;;/q;6*+1/p-6 |

InChIキー |

CDHAWSVNAQKAAP-UHFFFAOYSA-H |

正規SMILES |

C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2OS(=O)(=O)[O-])N=C5C4=C6C7=C(C8=C(C9=CC=CC=C9C(=C8C=C7)OS(=O)(=O)[O-])OS(=O)(=O)[O-])N=C6C1=C(C2=CC=CC=C2C(=C15)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

製品の起源 |

United States |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Indigosol Brown IBR concentration in aqueous solutions during adsorption studies?

- Methodological Answer : UV-Vis spectrophotometry is the primary method for measuring this compound concentrations before and after adsorption. The optimal wavelength for quantification varies by dye subtype (e.g., 515 nm for red Indigosol) and must be validated empirically. Absorbance data are processed to calculate adsorption efficiency using Beer-Lambert law principles .

Q. How do researchers determine the optimal adsorbent mass for this compound removal in batch experiments?

- Methodological Answer : Adsorbent mass optimization involves systematic variation (e.g., 30–90 mg of activated carbon) in controlled experiments. The Box-Behnken Design (BBD) is a robust statistical framework for testing interactions between adsorbent mass, initial dye concentration, and wavelength. Response Surface Methodology (RSM) further identifies optimal conditions by modeling adsorption efficiency as a function of these variables .

Q. What factors influence the adsorption kinetics of this compound on bio-based adsorbents like mangrove charcoal?

- Methodological Answer : Kinetics are influenced by adsorbent surface area, initial dye concentration, and contact time. Time-series experiments (e.g., 10–60 minutes) reveal rapid initial adsorption due to available active sites, followed by equilibrium. Data are often fitted to pseudo-first-order or pseudo-second-order models to identify rate-limiting steps .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) be applied to optimize adsorption parameters for this compound removal, and what are the common pitfalls in model validation?

- Methodological Answer : RSM integrates BBD to create polynomial models linking variables (e.g., wavelength, adsorbent mass) to adsorption efficiency. A key pitfall is overreliance on predicted optima without empirical validation. For example, RSM may predict optimal wavelengths (e.g., 502 nm) that diverge from experimental maxima (515 nm for red Indigosol) due to unmodeled factors like dye aggregation or photodegradation .

Q. What experimental strategies address discrepancies between predicted optimal wavelengths and empirical data in this compound adsorption studies?

- Methodological Answer : Discrepancies arise from model assumptions (e.g., linear interactions) versus nonlinear dye-adsorbent interactions. Researchers should:

- Conduct wavelength scans to identify empirical absorbance peaks.

- Use ANOVA to assess model adequacy and residual plots to detect unaccounted variables.

- Iteratively refine RSM models by including quadratic terms or interaction effects .

Q. How should researchers design experiments to evaluate interaction effects between qualitative and quantitative factors in this compound adsorption systems?

- Methodological Answer : Hybrid experimental designs (e.g., mixed-level factorial designs) allow simultaneous testing of qualitative factors (e.g., adsorbent type) and quantitative factors (e.g., pH, temperature). For example, mangrove charcoal (qualitative) can be tested across varying masses (quantitative) to isolate synergistic or antagonistic effects on adsorption capacity .

Q. What are the implications of varying initial dye concentrations on the thermodynamic feasibility of this compound adsorption?

- Methodological Answer : Higher initial concentrations (e.g., 50–100 mg/L) increase driving force but may saturate adsorbent sites. Isotherm studies (e.g., Langmuir, Freundlich) quantify maximum adsorption capacity and spontaneity (ΔG°). For mangrove charcoal, %removal increases with concentration up to 60 mg/L, beyond which diffusion limitations reduce efficiency .

Guidelines for Methodological Rigor

- Data Validation : Always cross-verify RSM predictions with empirical trials, especially for wavelength-dependent processes .

- Kinetic Modeling : Use Akaike Information Criterion (AIC) to select the best-fit kinetic model when multiple mechanisms (e.g., physisorption vs. chemisorption) are plausible .

- Reporting Standards : Follow IMRAD structure to detail experimental parameters (e.g., adsorbent characterization, spectrophotometer calibration) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。